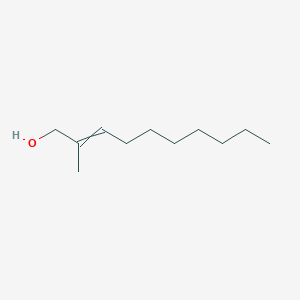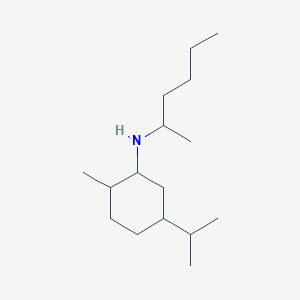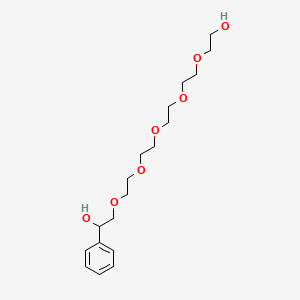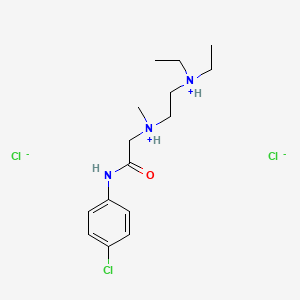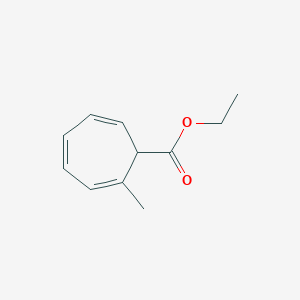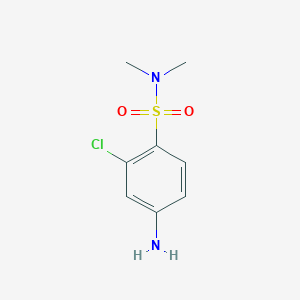
4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chloro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-N,N-dimethylbenzene-1-sulfonamide to introduce the amino group. This is followed by reduction reactions to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The chloro group may also participate in electrophilic interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chlorobenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, resulting in different chemical properties.
2-Chloro-N,N-dimethylbenzene-1-sulfonamide:
4-Amino-N,N-dimethylbenzene-1-sulfonamide: Lacks the chloro group, leading to different substitution reactions.
Uniqueness
4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
80669-00-7 |
|---|---|
Formule moléculaire |
C8H11ClN2O2S |
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
4-amino-2-chloro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 |
Clé InChI |
GEVHGSBLRRNAFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
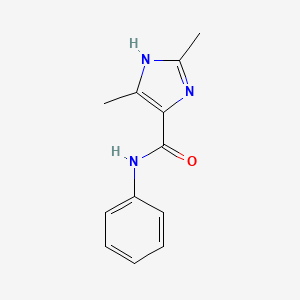
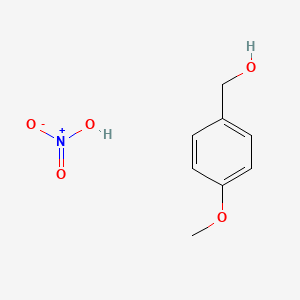
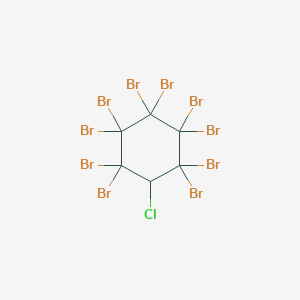

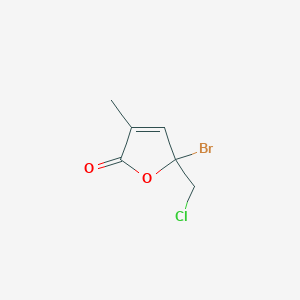

![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
